

Resolvin E1-d4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Resolvin E1-d4-1*

Cat. No.: *B12413151*

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An In-depth Technical Guide on the Core Properties, Chemical Structure, and Experimental Protocols of Resolvin E1-d4 for Researchers, Scientists, and Drug Development Professionals.

Resolvin E1-d4 (RvE1-d4) is the deuterated analogue of Resolvin E1 (RvE1), a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).^{[1][2]} Due to its isotopic labeling, RvE1-d4 serves as an essential internal standard for the accurate quantification of endogenous RvE1 in biological samples using mass spectrometry-based techniques.^[1] This guide provides a comprehensive overview of the chemical properties, structure, and key experimental methodologies related to Resolvin E1-d4 and its parent compound, Resolvin E1.

Core Data Presentation

The following table summarizes the key quantitative data for Resolvin E1 and its deuterated form, Resolvin E1-d4.

Property	Resolvin E1 (RvE1)	Resolvin E1-d4 (RvE1-d4)
Formal Name	5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid	5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic-6,7,14,15-d4 acid
CAS Number	552830-51-0	2714040-94-3[3]
Molecular Formula	C ₂₀ H ₃₀ O ₅	C ₂₀ H ₂₆ D ₄ O ₅ [1]
Molecular Weight	350.5 g/mol	354.5 g/mol
Purity	≥98%	≥99% deuterated forms (d ₁ -d ₄)
λ _{max}	272 nm	272 nm
Solubility (Ethanol)	50 mg/mL	50 mg/mL
SMILES	CC--INVALID-LINK- -/C=C/C=C\C--INVALID-LINK- -/C=C/C=C/C=C--INVALID-LINK--CCCC(=O)O	CC--INVALID-LINK- -/C=C/C([2H])=C([2H])\C--INVALID-LINK- -/C=C/C=C/C([2H])=C([2H])--INVALID-LINK--CCCC(O)=O

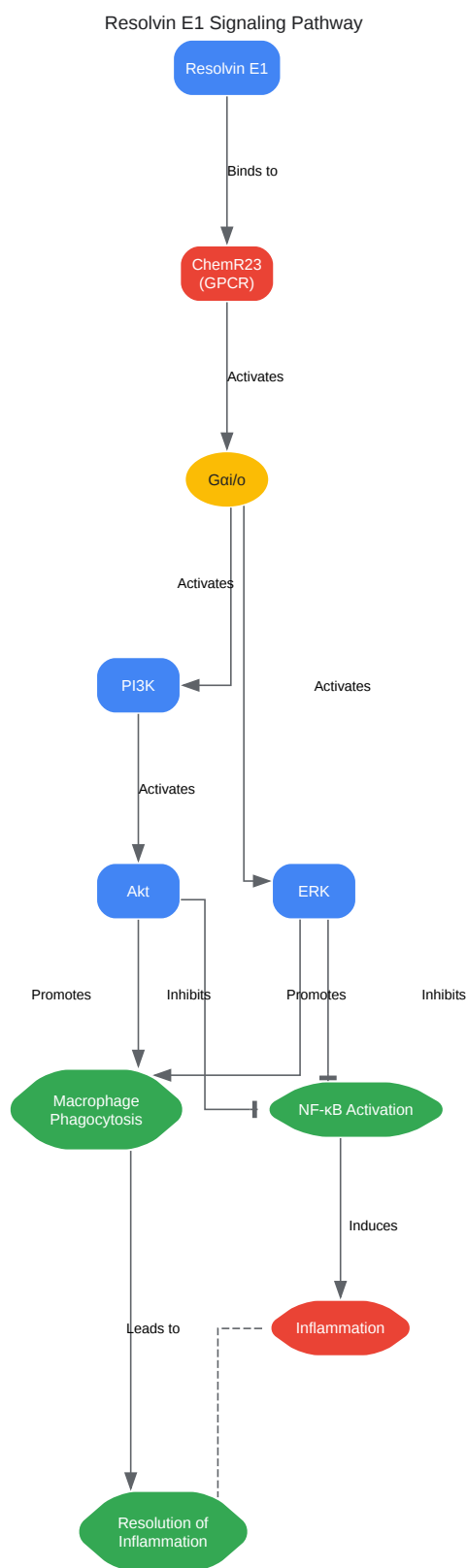
Chemical Structure

Resolvin E1 is a trihydroxy-substituted eicosapentaenoic acid. Its stereochemistry has been fully assigned as 5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid. The deuterated form, Resolvin E1-d4, has four deuterium atoms incorporated at the 6, 7, 14, and 15 positions. This isotopic labeling does not significantly alter the chemical properties of the molecule but provides a distinct mass shift, making it an ideal internal standard for mass spectrometry.

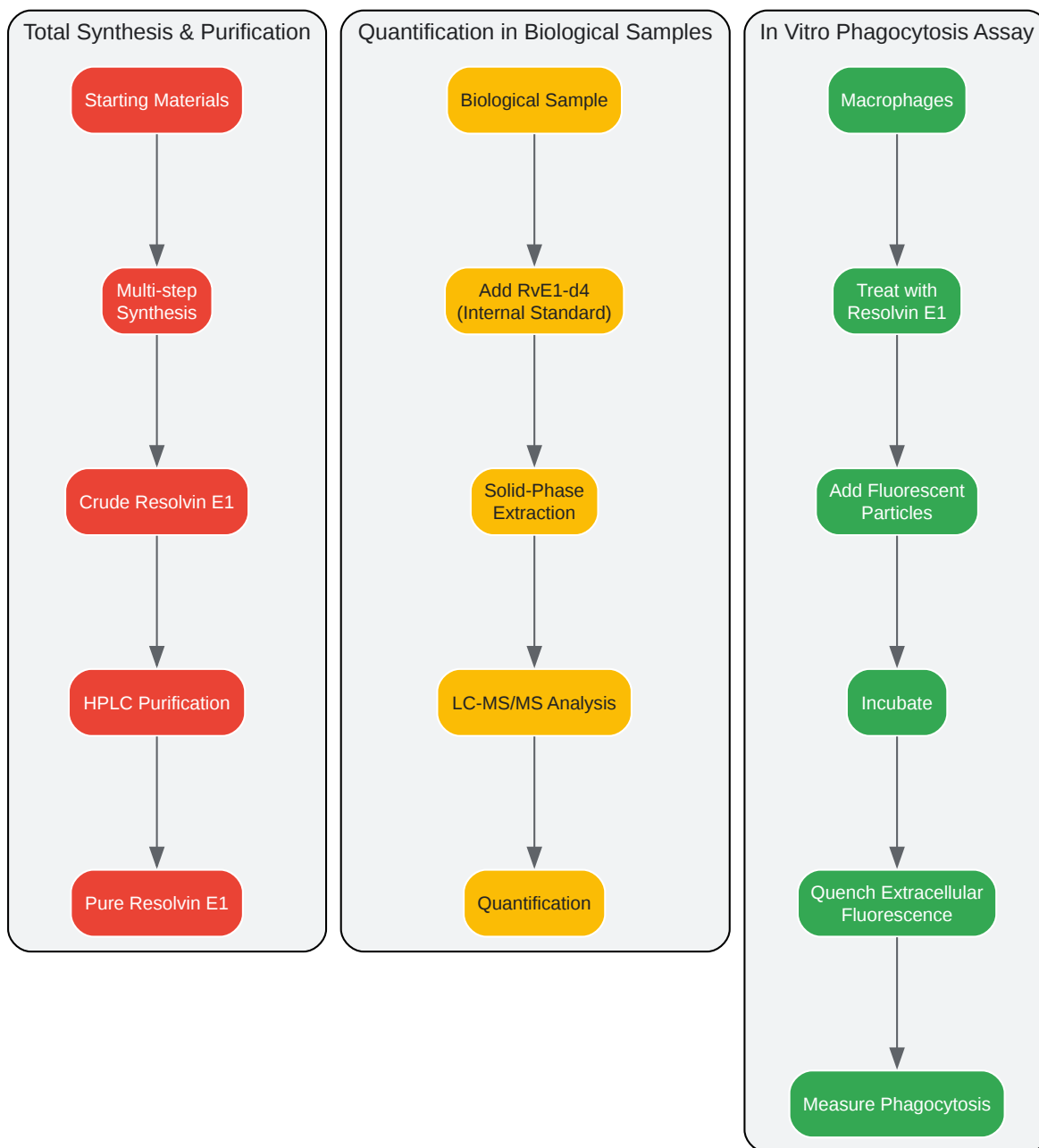
Signaling Pathways of Resolvin E1

Resolvin E1 exerts its potent anti-inflammatory and pro-resolving effects by binding to specific G protein-coupled receptors, primarily ChemR23 (also known as ERV1). Upon binding, it initiates a signaling cascade that leads to the attenuation of inflammatory responses and the promotion of tissue repair. The binding of RvE1 to ChemR23 can lead to the phosphorylation of

downstream targets such as Akt and extracellular signal-regulated kinase (ERK). This signaling pathway ultimately inhibits the activation of the pro-inflammatory transcription factor NF- κ B and enhances macrophage phagocytosis of apoptotic cells and debris.



Experimental Workflows for Resolvin E1 Analysis

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